molecular formula C10H11ClFN B1456376 N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine CAS No. 878001-23-1

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine

Cat. No. B1456376
M. Wt: 199.65 g/mol
InChI Key: YUKGVVVDBZMHDB-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

Prepared from 2-chloro-3-fluorobenzoic acid (2.00 g, 11.5 mmol) and cyclopropylamine according to above-described procedures C and E, and purified over amberlyst A15 (1.86 g, 81% over 2 steps). LC-MS (2-chloro-N-cyclopropyl-3-fluorobenzamide): tR=0.76 min, ES+: 214.10; LC-MS (title compound): tR=0.60 min, ES+: 200.12.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][NH:15][CH:12]1[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified over amberlyst A15 (1.86 g, 81% over 2 steps)

Outcomes

Product
Name
Type
Smiles
ClC1=C(CNC2CC2)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.